molecular formula C21H15Br2N3O B11075969 7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11075969
M. Wt: 485.2 g/mol
InChI Key: RVMWUZKNGZGTDU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a tricyclic framework fused with a pyrazole ring. The structure includes bromine substituents at positions 7 and 9, a phenyl group at position 2, and a pyridin-3-yl moiety at position 3. Its molecular formula is C21H15Br2N3O (molecular weight: ~485.17 g/mol).

Properties

Molecular Formula

C21H15Br2N3O

Molecular Weight

485.2 g/mol

IUPAC Name

7,9-dibromo-2-phenyl-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C21H15Br2N3O/c22-15-9-16-19-11-18(13-5-2-1-3-6-13)25-26(19)21(14-7-4-8-24-12-14)27-20(16)17(23)10-15/h1-10,12,19,21H,11H2

InChI Key

RVMWUZKNGZGTDU-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC=CC=C4)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazolo Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazolo ring.

    Formation of the Benzoxazine Ring: The final step involves the cyclization of the intermediate with an appropriate phenol derivative to form the benzoxazine ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and time), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization and Ring-Opening Reactions: The benzoxazine ring can participate in cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atoms, while oxidation or reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Chemistry

In chemistry, 7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications. Its structural features suggest it may have activity against certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of 7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen Substitution: Bromine vs. Chlorine

  • 7,9-Dichloro Derivatives :
    Compounds like 7,9-dichloro-2-methyl-1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]benzoxazin-5-one () and 7,9-dichloro-5-(2-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () replace bromine with chlorine.
    • Impact : Chlorine’s smaller atomic radius and lower electronegativity reduce steric hindrance and alter binding affinity. For example, chloro derivatives may exhibit weaker hydrophobic interactions but improved solubility compared to brominated analogues .

Substituent Position and Ring Modifications

  • Pyridine Position :
    The compound 7,9-Dibromo-2-phenyl-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (C21H15Br2N3O, MW 485.17 g/mol) differs only in the pyridine substituent (4-yl vs. 3-yl). The 4-pyridyl group may enhance steric effects near the nitrogen lone pair, influencing target binding .
  • Naphthyl vs.

Biological Activity

Overview of Benzoxazines

Benzoxazines are heterocyclic compounds known for their potential therapeutic applications. They exhibit a range of biological activities including antioxidant , anticancer , antimicrobial , and anti-inflammatory effects. The specific compound in focus has shown promise in various studies, particularly in cancer research and enzyme inhibition.

Anticancer Properties

Research indicates that derivatives of benzoxazines, including the compound , have demonstrated significant anticancer activity. A study highlighted that certain benzoxazine derivatives exhibited comparable efficacy to established chemotherapeutic agents against multiple cancer cell lines such as MCF-7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes linked to metabolic disorders. In silico studies indicated that it could inhibit pancreatic α-amylase and intestinal α-glucosidase, both crucial in carbohydrate metabolism. The binding affinities were significant, suggesting potential applications in managing diabetes by regulating blood sugar levels .

Neuroprotective Effects

Emerging evidence suggests that certain benzoxazine derivatives may possess neuroprotective properties. One derivative was reported to be effective in a brain injury model, indicating its potential for treating neurodegenerative diseases . This aligns with the broader pharmacological profile of benzoxazines as neuroprotective agents.

Antioxidant Activity

The antioxidant capacity of the compound has been assessed through various assays. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells .

Table 1: Biological Activities of 7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines (MCF-7, A549)
Enzyme InhibitionInhibits pancreatic α-amylase and intestinal α-glucosidase
NeuroprotectionEffective in brain injury models
AntioxidantScavenges free radicals

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized various derivatives of benzoxazines to evaluate their anticancer efficacy. The compound demonstrated significant cytotoxicity against breast and lung cancer cell lines compared to standard treatments. The study concluded that the compound's structural features contribute to its enhanced activity against cancer cells.

Case Study 2: Enzyme Interaction Studies

A series of molecular docking studies were conducted to understand the interaction between the compound and target enzymes involved in carbohydrate metabolism. Results indicated strong binding affinities, supporting its potential as a therapeutic agent for diabetes management.

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